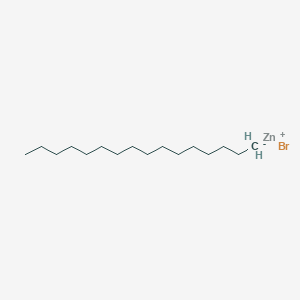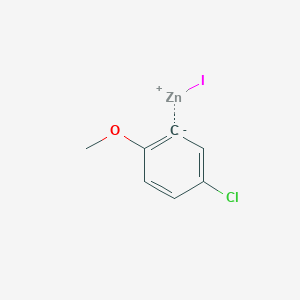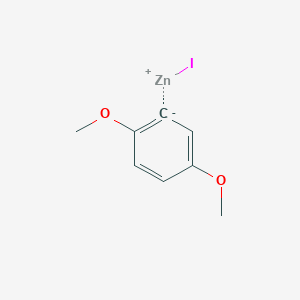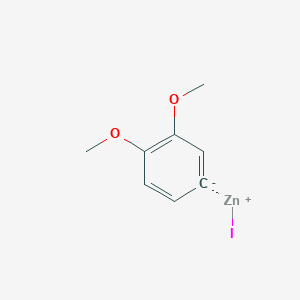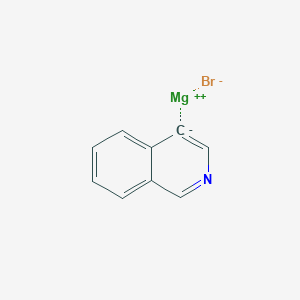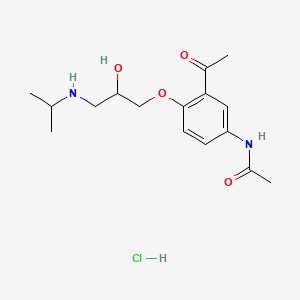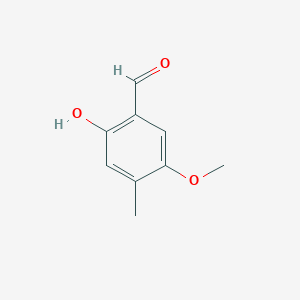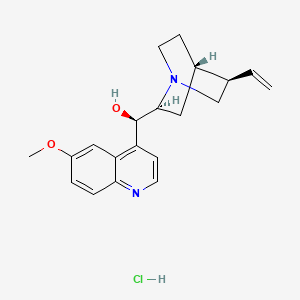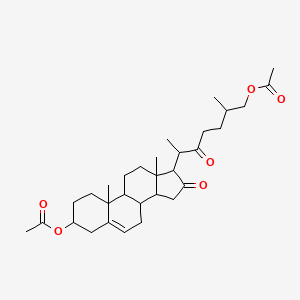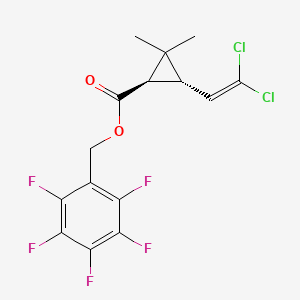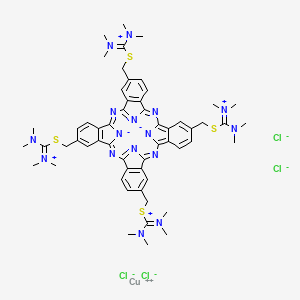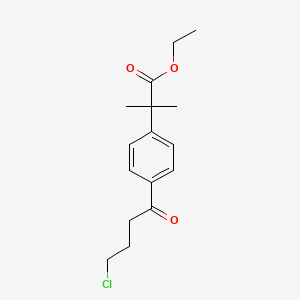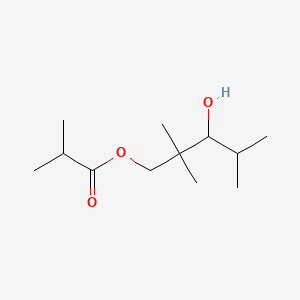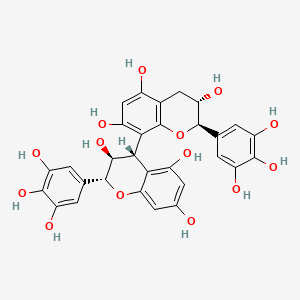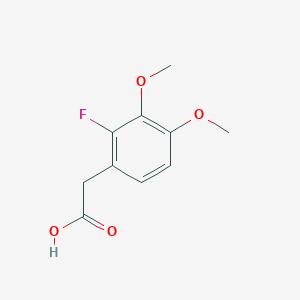
2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid
Overview
Description
“2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 78495-65-5 . It has a molecular weight of 214.19 . The IUPAC name for this compound is (2-fluoro-3,4-dimethoxyphenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11FO4/c1-14-7-4-3-6 (5-8 (12)13)9 (11)10 (7)15-2/h3-4H,5H2,1-2H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Scientific Research Applications
Chemical Synthesis and Analysis
The research landscape for 2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid spans various fields, predominantly focusing on chemical synthesis and analysis. A key study presents a practical synthesis approach for producing 2-Fluoro-4-bromobiphenyl, a pivotal intermediate for manufacturing anti-inflammatory and analgesic compounds. This synthesis process, avoiding the high costs and toxicity associated with traditional methods, showcases the versatility and potential of using fluoro-dimethoxyphenyl derivatives in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental Science and Pollution Research
In the environmental realm, studies have scrutinized the behavior and degradation of herbicides, such as 2,4-D, which shares structural similarities with this compound. These investigations shed light on the environmental fate, toxicity, and mechanisms underlying the herbicidal action and potential biodegradation pathways of such compounds. Understanding these aspects is crucial for assessing environmental impacts and developing safer, more sustainable agricultural practices (Magnoli et al., 2020).
Advanced Materials and Technologies
The exploration of advanced materials and technologies also benefits from the study of fluoro-dimethoxyphenyl derivatives. For instance, the development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the utility of such compounds in detecting a wide range of analytes, including metal ions and organic molecules. This application underscores the potential of this compound derivatives in creating sensitive, selective detection systems for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
The compound interacts with its targets by binding to the active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in the metabolic processing of other compounds, altering their breakdown and synthesis within the body. The presence of fluorine and methoxy groups may enhance its binding affinity and specificity .
Biochemical Pathways
2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid affects biochemical pathways involved in the metabolism of xenobiotics and endogenous aromatic compounds. By modulating enzyme activity, it can influence the detoxification processes, potentially leading to altered levels of metabolites and intermediates in these pathways .
Pharmacokinetics
- Absorption : The compound is likely to have high gastrointestinal absorption due to its moderate lipophilicity (Log Po/w 1.7) .
- Distribution : It can cross the blood-brain barrier, suggesting potential central nervous system effects .
- Metabolism : It is not a substrate for major cytochrome P450 enzymes, indicating it may have a unique metabolic pathway .
Result of Action
At the molecular level, the compound’s action results in the modulation of enzyme activities, leading to changes in the concentration of various metabolites. At the cellular level, this can affect cell signaling pathways, potentially altering cellular responses to stress and other stimuli .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, acidic or basic conditions may affect its ionization state, altering its absorption and interaction with enzymes. Additionally, the presence of other xenobiotics can lead to competitive inhibition or synergistic effects .
Biochemical Analysis
Biochemical Properties
2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The exact molecular mechanisms may involve complex interactions with multiple biomolecules, highlighting the compound’s versatility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating enzyme activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and function, affecting various cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can impact its interactions with biomolecules and its overall biological effects .
properties
IUPAC Name |
2-(2-fluoro-3,4-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXDCPIEIZUGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275570 | |
| Record name | 2-Fluoro-3,4-dimethoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78495-65-5 | |
| Record name | 2-Fluoro-3,4-dimethoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78495-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3,4-dimethoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



